molecular formula C5H4Cl2OS B8689346 (4,5-Dichlorothiophen-2-yl)methanol

(4,5-Dichlorothiophen-2-yl)methanol

Cat. No.: B8689346
M. Wt: 183.05 g/mol
InChI Key: JIQFEUHQAUGQIP-UHFFFAOYSA-N
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Description

(4,5-Dichlorothiophen-2-yl)methanol is a chlorinated thiophene derivative featuring a methanol substituent at the 2-position of the heterocyclic ring. Thiophene-based compounds are widely studied in medicinal chemistry and materials science due to their electronic properties and biological activity. The dichloro substitution at the 4- and 5-positions enhances the compound’s lipophilicity and may influence its reactivity or interaction with biological targets.

Properties

Molecular Formula

C5H4Cl2OS

Molecular Weight

183.05 g/mol

IUPAC Name

(4,5-dichlorothiophen-2-yl)methanol

InChI

InChI=1S/C5H4Cl2OS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2

InChI Key

JIQFEUHQAUGQIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)Cl)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (4,5-Dichlorothiophen-2-yl)methanol can be contextualized by comparing it to three related compounds from and other thiophene derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Substituents Key Features
This compound ~192.0* -OH (methanol group), 4,5-Cl Polar hydroxyl group enhances solubility; Cl atoms increase electrophilicity.
N-(4-(4,5-Dichlorothiophen-2-yl)thiazol-2-yl)acetamide (17 ) 292.9 -NHCOCH₃ (acetamide), thiazole ring Acetamide and thiazole moieties improve binding to kinase targets.
N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)acetamide (18 ) 337.1 -Br (5-position), thiazole ring Bromine’s larger atomic radius may alter steric interactions in biological systems.
BODIPY-CN alcohol (4 ) Not reported BODIPY fluorophore, -CN, -OH Fluorescent properties; used in DNA structure monitoring.


*Estimated based on molecular formula (C₅H₄Cl₂OS).

Key Findings:

Substituent Effects: The methanol group in this compound contrasts with the acetamide and thiazole groups in compound 17, which are critical for kinase activation .

Functional Applications: Compound 17 and 18 are part of a kinase activator library, suggesting that this compound could be explored in similar biochemical assays, though its methanol group may limit membrane permeability compared to acetamide derivatives. The BODIPY-CN alcohol (4) highlights how hydroxyl groups in aromatic systems (e.g., methanol in thiophene) can be leveraged for fluorescence-based applications, though this requires conjugation with fluorophores .

The polar methanol group may improve aqueous solubility relative to halogenated thiophenes lacking hydrophilic substituents.

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